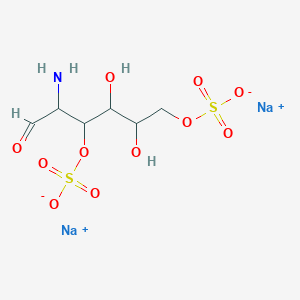

Disodium;(2-amino-4,5-dihydroxy-1-oxo-6-sulfonatooxyhexan-3-yl) sulfate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

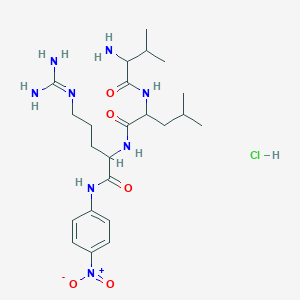

El Sulfato de disodio; (2-amino-4,5-dihidroxi-1-oxo-6-sulfonatooxihexan-3-il) es un complejo compuesto orgánico con un potencial significativo en varios campos científicos. Este compuesto se caracteriza por su estructura única, que incluye grupos amino, hidroxilo y sulfonato, lo que lo hace altamente reactivo y versátil en reacciones químicas.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis del Sulfato de disodio; (2-amino-4,5-dihidroxi-1-oxo-6-sulfonatooxihexan-3-il) típicamente involucra síntesis orgánica de múltiples pasos. El proceso comienza con la preparación del esqueleto de hexano, seguido de la introducción de grupos amino e hidroxilo a través de reacciones de funcionalización selectiva. El grupo sulfonato se agrega luego utilizando reacciones de sulfonación en condiciones controladas para garantizar la estabilidad del compuesto.

Métodos de producción industrial

En entornos industriales, la producción de este compuesto se amplía utilizando reactores de flujo continuo para mantener condiciones de reacción consistentes y altos rendimientos. El uso de catalizadores y parámetros de reacción optimizados, como temperatura y presión, es crucial para lograr una síntesis eficiente a gran escala.

Análisis De Reacciones Químicas

Tipos de reacciones

El Sulfato de disodio; (2-amino-4,5-dihidroxi-1-oxo-6-sulfonatooxihexan-3-il) experimenta varios tipos de reacciones químicas, que incluyen:

Oxidación: Los grupos hidroxilo se pueden oxidar para formar cetonas o ácidos carboxílicos.

Reducción: El grupo amino se puede reducir para formar aminas primarias.

Sustitución: El grupo sulfonato puede participar en reacciones de sustitución nucleófila.

Reactivos y condiciones comunes

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el hidruro de litio y aluminio, y nucleófilos como el hidróxido de sodio. Las condiciones de reacción como temperatura, solvente y pH se controlan cuidadosamente para obtener los productos deseados.

Principales productos formados

Los principales productos formados a partir de estas reacciones incluyen varios derivados del compuesto original, como cetonas, ácidos carboxílicos, aminas primarias y sulfonatos sustituidos.

Aplicaciones Científicas De Investigación

El Sulfato de disodio; (2-amino-4,5-dihidroxi-1-oxo-6-sulfonatooxihexan-3-il) tiene una amplia gama de aplicaciones en la investigación científica:

Química: Se utiliza como reactivo en síntesis orgánica y catálisis.

Biología: Se estudia por su potencial como sonda bioquímica e inhibidor enzimático.

Medicina: Se investiga su potencial terapéutico en el tratamiento de diversas enfermedades.

Industria: Se utiliza en la producción de productos químicos y materiales especiales.

Mecanismo De Acción

El mecanismo de acción del Sulfato de disodio; (2-amino-4,5-dihidroxi-1-oxo-6-sulfonatooxihexan-3-il) implica su interacción con objetivos moleculares específicos, como enzimas y receptores. Los grupos funcionales del compuesto le permiten formar enlaces fuertes con estos objetivos, modulando su actividad y desencadenando vías bioquímicas específicas. Esta interacción puede conducir a diversos efectos fisiológicos, dependiendo del objetivo y el contexto de su uso.

Comparación Con Compuestos Similares

Compuestos similares

- Ácido 2-amino-6-({4,5-dihidroxi-3-oxo-6-[(fosfonooxi)metil]tetrahidro-2H-piran-2-il}amino)hexanoico

- Sal disódica del ácido 4,5-dihidroxi-1,3-bencenodisulfónico monohidratada

Singularidad

El Sulfato de disodio; (2-amino-4,5-dihidroxi-1-oxo-6-sulfonatooxihexan-3-il) destaca por su combinación única de grupos funcionales, que confieren reactividad y versatilidad distintas.

Propiedades

IUPAC Name |

disodium;(2-amino-4,5-dihydroxy-1-oxo-6-sulfonatooxyhexan-3-yl) sulfate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO11S2.2Na/c7-3(1-8)6(18-20(14,15)16)5(10)4(9)2-17-19(11,12)13;;/h1,3-6,9-10H,2,7H2,(H,11,12,13)(H,14,15,16);;/q;2*+1/p-2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJRQXYRXQGQVSS-UHFFFAOYSA-L |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(C=O)N)OS(=O)(=O)[O-])O)O)OS(=O)(=O)[O-].[Na+].[Na+] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NNa2O11S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 7-[8-(2,2-dimethylbutanoyloxy)-2,6-dimethyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoate](/img/structure/B12318723.png)

![methyl 5-acetamido-4-acetyloxy-2-[(7-hydroxy-4-methyl-2H-chromen-2-yl)oxy]-6-(1,2,3-triacetyloxypropyl)oxane-2-carboxylate](/img/structure/B12318730.png)

![(4S)-8-{[(tert-butoxy)carbonyl]amino}-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)octanoic acid](/img/structure/B12318770.png)

![[1'-13C]Guanosine monohydrate](/img/structure/B12318787.png)

![6-({6-Oxo-7,11-diazatricyclo[7.3.1.0,2,7]trideca-2,4-diene-11-carbonyl}amino)hexanoic acid](/img/structure/B12318791.png)

![2-(6,16-Dihydroxy-4,4,10,13,14-pentamethyl-3-oxo-1,2,5,6,12,15,16,17-octahydrocyclopenta[a]phenanthren-17-yl)-6-methyl-5-methylideneheptanoic acid](/img/structure/B12318795.png)

![(3aR,4S,9bS)-9-chloro-6-methoxy-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B12318808.png)